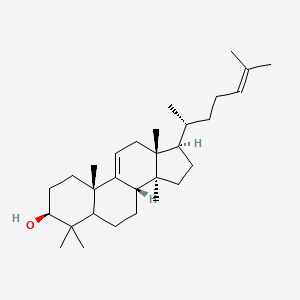
6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a bromo and methoxy group on the phenyl ring and a carboxylic acid group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst and a boronic acid or ester as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can also be performed on the carboxylic acid group to yield alcohols or aldehydes.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield hydroxyl, carbonyl, or alcohol derivatives.
Scientific Research Applications
6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.
5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the pyridine ring.
2-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
6-(5-Bromo-2-methoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the bromo and methoxy groups on the phenyl ring, as well as the carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
JWAKLGXFTHPWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



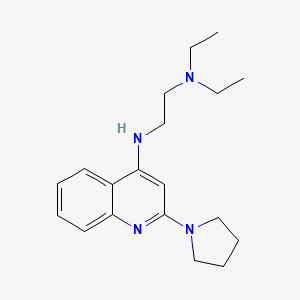

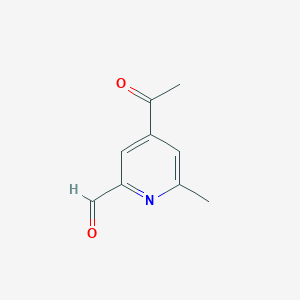
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)
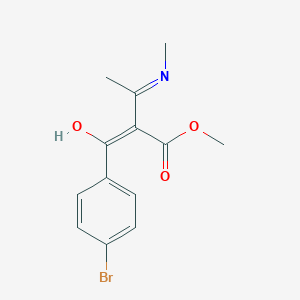
![2-{[(2,5-Dichlorophenyl)amino]methyl}phenol](/img/structure/B14858416.png)
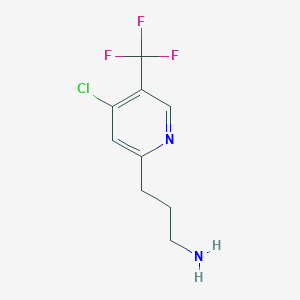

![2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine](/img/structure/B14858444.png)
